An In-Depth Technical Guide to 4-Bromo-2,6-dichloropyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery
An In-Depth Technical Guide to 4-Bromo-2,6-dichloropyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery
CAS Number: 98519-66-5
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2,6-dichloropyrimidine, a key halogenated heterocyclic building block in modern organic synthesis and medicinal chemistry. The document delves into the compound's core chemical and physical properties, provides a detailed, field-proven synthetic protocol, and explores its reactivity, with a particular focus on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices and the mechanistic underpinnings of its reactivity are explained to provide researchers, scientists, and drug development professionals with a practical and in-depth understanding of this versatile reagent.
Introduction
4-Bromo-2,6-dichloropyrimidine is a trifunctionalized pyrimidine ring system that offers a rich platform for the synthesis of complex molecular architectures. The differential reactivity of its halogen substituents—a bromine atom and two chlorine atoms—at the 4, 2, and 6 positions, respectively, allows for selective and sequential functionalization. This characteristic has made it a valuable intermediate in the development of a wide range of biologically active compounds, most notably as a precursor to sophisticated drug candidates. The electron-deficient nature of the pyrimidine ring, further accentuated by the three electron-withdrawing halogen atoms, renders the molecule highly susceptible to nucleophilic attack, making it a cornerstone for the construction of diverse compound libraries.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of 4-Bromo-2,6-dichloropyrimidine is fundamental for its effective use in a research setting.
| Property | Value | Reference |
| CAS Number | 98519-66-5 | N/A |
| Molecular Formula | C₄HBrCl₂N₂ | N/A |
| Molecular Weight | 227.87 g/mol | N/A |
| Appearance | White to off-white crystalline solid | N/A |
| Melting Point | Not widely reported; predicted to be a low-melting solid | N/A |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF | N/A |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
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δ ~7.5-7.8 ppm (s, 1H): The lone proton at the C5 position is expected to appear as a singlet in this region, deshielded by the adjacent electron-withdrawing halogen atoms and the pyrimidine ring nitrogens.
¹³C NMR (101 MHz, CDCl₃):
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δ ~160-165 ppm: Corresponds to the chlorinated carbons C2 and C6.
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δ ~120-125 ppm: The carbon bearing the bromine atom, C4.
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δ ~115-120 ppm: The protonated carbon, C5.
Synthesis of 4-Bromo-2,6-dichloropyrimidine: A Step-by-Step Protocol
The synthesis of 4-Bromo-2,6-dichloropyrimidine is typically achieved through the halogenation of a suitable pyrimidine precursor. A common and effective method involves the bromination and subsequent chlorination of a uracil derivative. The following protocol is a synthesized, best-practice approach based on established chemical principles for similar transformations.[2][3]
Reaction Scheme
Caption: Synthetic pathway to 4-Bromo-2,6-dichloropyrimidine.
Materials and Equipment
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2,4-Dichloropyrimidine
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N-Bromosuccinimide (NBS)
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Sulfuric acid (concentrated)
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Dichloromethane (DCM)
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Sodium bicarbonate (saturated aqueous solution)
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
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Standard laboratory glassware
Experimental Procedure
Step 1: Bromination of 2,4-dichloropyrimidine
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To a stirred solution of 2,4-dichloropyrimidine (1 equivalent) in concentrated sulfuric acid at 0 °C, add N-bromosuccinimide (1.05 equivalents) portion-wise, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Extract the aqueous mixture with dichloromethane (3 x volumes).
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Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-Bromo-2,6-dichloropyrimidine.
Purification
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system such as ethanol/water.
Chemical Reactivity and Mechanistic Insights
The reactivity of 4-Bromo-2,6-dichloropyrimidine is dominated by the electron-deficient nature of the pyrimidine ring, which facilitates nucleophilic aromatic substitution (SNAr). The presence of three halogen atoms provides multiple sites for reaction, with the regioselectivity being a key consideration in synthetic planning.
Nucleophilic Aromatic Substitution (SNAr)
The general order of reactivity for nucleophilic displacement on dihalopyrimidines is C4(6) > C2.[4] This is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the 4 or 6 position, as the charge can be delocalized onto both ring nitrogen atoms.
Caption: Suzuki coupling of 4-Bromo-2,6-dichloropyrimidine.
A Generalized Protocol for Suzuki-Miyaura Coupling:
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In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 4-Bromo-2,6-dichloropyrimidine (1 equivalent), the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2-3 equivalents).
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Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
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Heat the reaction mixture with stirring for the required time (typically 2-24 hours), monitoring the progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the residue by column chromatography to obtain the desired product.
Applications in Drug Discovery
4-Bromo-2,6-dichloropyrimidine and its derivatives are pivotal intermediates in the synthesis of numerous pharmaceutical agents. The pyrimidine core is a common scaffold in kinase inhibitors and other targeted therapies. The ability to selectively functionalize the 2, 4, and 6 positions allows for the fine-tuning of steric and electronic properties to optimize binding affinity, selectivity, and pharmacokinetic profiles of drug candidates.
For instance, related dichloropyrimidine structures are key components in the synthesis of various targeted cancer therapies. The sequential SNAr and cross-coupling reactions enable the construction of complex molecules with precise three-dimensional arrangements of functional groups necessary for potent biological activity.
Safety and Handling
4-Bromo-2,6-dichloropyrimidine is a halogenated organic compound and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Bromo-2,6-dichloropyrimidine is a highly versatile and valuable building block for organic synthesis, particularly in the field of drug discovery. Its trifunctional nature allows for a wide range of chemical transformations, including selective nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions. A thorough understanding of its reactivity, guided by the principles outlined in this technical guide, empowers researchers to strategically design and execute synthetic routes to novel and complex molecules with potential therapeutic applications. The provided protocols and mechanistic insights serve as a practical resource for scientists working at the forefront of chemical and pharmaceutical research.
References
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